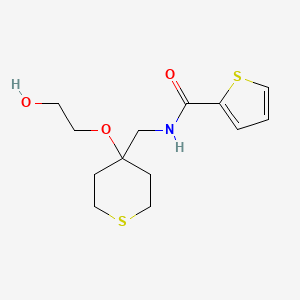
tert-Butyl (2,2,2-trifluoroacetyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,2,2-trifluoroacetyl)glycinate: is an organic compound with the molecular formula C8H12F3NO3 . It is a derivative of glycine, where the amino group is protected by a tert-butyl group and the carboxyl group is modified with a trifluoroacetyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: tert-Butyl glycinate and trifluoroacetic anhydride.
Reaction Conditions: The synthesis typically involves the reaction of tert-butyl glycinate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: Industrial production methods for tert-butyl (2,2,2-trifluoroacetyl)glycinate are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: The amino group in tert-butyl (2,2,2-trifluoroacetyl)glycinate can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: Glycine and trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl (2,2,2-trifluoroacetyl)glycinate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Protecting Group: The tert-butyl group serves as a protecting group for the amino group in peptide synthesis, allowing for selective deprotection and further functionalization.
Biology and Medicine:
Drug Development: The compound is explored in drug development for its potential to modify the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Bioconjugation: It is used in bioconjugation techniques to attach bioactive molecules to proteins or other biomolecules.
Industry:
Chemical Intermediates: this compound is used as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2,2,2-trifluoroacetyl)glycinate depends on its specific application. In peptide synthesis, the tert-butyl group protects the amino group from unwanted reactions, allowing for selective deprotection and further functionalization. In drug development, the trifluoroacetyl group can enhance the lipophilicity and metabolic stability of therapeutic agents, improving their bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl glycinate: Similar structure but lacks the trifluoroacetyl group.
tert-Butyl (2,2,2-trifluoroacetyl)alaninate: Similar structure but with an alanine backbone instead of glycine.
tert-Butyl (2,2,2-trifluoroacetyl)phenylalaninate: Similar structure but with a phenylalanine backbone.
Uniqueness:
tert-Butyl (2,2,2-trifluoroacetyl)glycinate: is unique due to the presence of both the tert-butyl and trifluoroacetyl groups, which confer distinct chemical and physical properties. The trifluoroacetyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug development and organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2,2,2-trifluoroacetyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c1-7(2,3)15-5(13)4-12-6(14)8(9,10)11/h4H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOURCLHIYDSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)
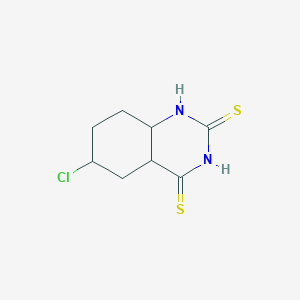

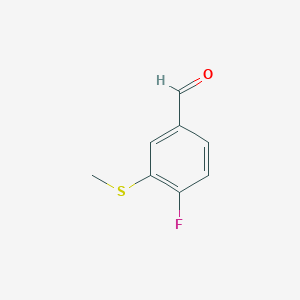



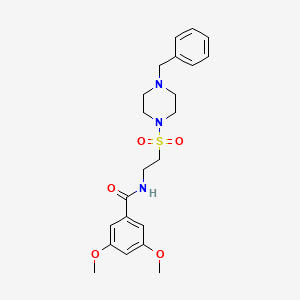
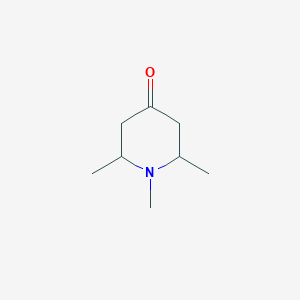
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)
